Methyl 5-chlorothiazole-2-carboxylate

Overview

Description

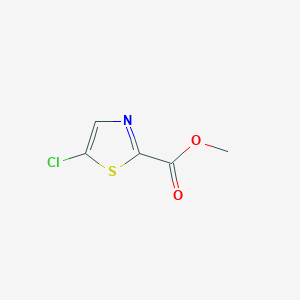

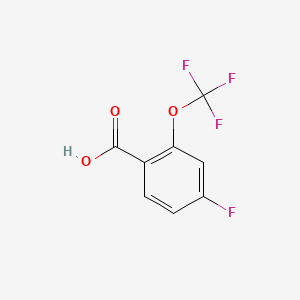

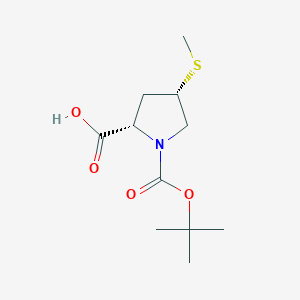

Methyl 5-chlorothiazole-2-carboxylate is a chemical compound with the molecular formula C5H4ClNO2S . It has an average mass of 177.609 Da and a monoisotopic mass of 176.965118 Da . This compound is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be viewed on various chemical databases .Scientific Research Applications

Synthesis and Biological Activities

Methyl 5-chlorothiazole-2-carboxylate has been used in the synthesis of various novel thiazole derivatives. These derivatives exhibit moderate to weak fungicidal and insecticidal activities, as demonstrated by Zhu and Shi (2008) in their study on the synthesis of novel 1-[6-aryl-1-(2-chlorothiazol-5-yl-methyl)-2-(2-chlorothiazol-5-yl -methylsulfanyl)-4-methyl-1,6-dihydropyrimidin-5-yl]carboxylates or ethanones (Zhu & Shi, 2008).

Chemical Transformations

The compound has been involved in the synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole, and isoxazolo[3,4-d]thiazole. These processes, as studied by Athmani, Farhat, and Iddon (1992), involve complex chemical transformations like Cl → Li exchange and reactions with ethyl 2-mercaptoacetate (Athmani, Farhat, & Iddon, 1992).

Corrosion Inhibition

In the field of material science, derivatives of this compound, such as thiazole-4-carboxylates, have been evaluated for their corrosion inhibiting properties on mild steel in HCl. The study by El aoufir et al. (2020) demonstrates their effectiveness in forming protective films and inhibiting corrosion, highlighting their potential in industrial applications (El aoufir et al., 2020).

Antimicrobial and Antiviral Applications

Research has also explored the antimicrobial and antiviral potentials of thiazole derivatives. For instance, compounds synthesized from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate showed significant inhibitory effects against certain bacteria and yeasts, as found by Balkan, Urgun, and Özalp (2001) (Balkan, Urgun, & Özalp, 2001).

Herbicidal Activity

Furthermore, studies like the one by Wang, Li, Li, and Huang (2004) have developed 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates from this compound for use as herbicidal inhibitors of PSII electron transport. These compounds showed promising herbicidal activities, suggesting their potential as novel herbicides (Wang et al., 2004).

Safety and Hazards

This compound should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water. If inhaled, move the victim into fresh air and give artificial respiration if necessary . It’s important to note that this compound is for R&D use only and not for medicinal, household, or other uses .

Mechanism of Action

Target of Action

This compound is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active molecules . .

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antimicrobial, antifungal, and antiviral properties . .

properties

IUPAC Name |

methyl 5-chloro-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXYOPTTWZUVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743499 | |

| Record name | Methyl 5-chloro-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98136-57-3 | |

| Record name | Methyl 5-chloro-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1401212.png)

![3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1401214.png)

![Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B1401225.png)